1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Overview
Description
1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and structural versatility . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione typically involves multi-step organic reactionsCommon reagents include hydrazones, dimethylformamide (DMF), and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the morpholinyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction but can include various substituted indoles, reduced derivatives, and oxidized forms.
Scientific Research Applications
1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to nuclear receptors, regulate intestinal hormones, and act as a signaling molecule affecting bacterial biological effects . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 1H-indole, 2,3-dihydro-1-methyl- and 1H-indene, 2,3-dihydro-1,1,4,5-tetramethyl . Compared to these compounds, 1-[1-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione is unique due to its specific substitution pattern and the presence of the morpholinyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-14-18-6-2-4-8-21(18)28(17)23(29)16-27-15-20(19-7-3-5-9-22(19)27)24(30)25(31)26-10-12-32-13-11-26/h2-9,15,17H,10-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZSUOUJBRIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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